methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-28-23(30)22-21(18(13-33-22)16-11-9-15(2)10-12-16)27-25(28)34-14-20(29)26-19-8-6-5-7-17(19)24(31)32-3/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPZYUKKAUOBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. Thieno[3,2-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various scientific studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is a bicyclic structure that includes both sulfur and nitrogen atoms. This unique structure contributes to its biological activity. The presence of substituents like the ethyl and methyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxicity against multiple cancer cell lines such as SU-DHL-6 and K562. The most promising derivatives showed IC50 values ranging from 0.55 μM to 1.68 μM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. For example, compounds derived from thieno[3,2-d]pyrimidine were shown to induce apoptosis independent of the cell cycle phase in leukemia cell lines .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties:
- Broad Spectrum Activity : Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition of bacterial growth at low concentrations. This highlights the potential of these compounds as therapeutic agents against bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of thieno[3,2-d]pyrimidine derivatives:
- Functional Groups : The presence of specific substituents on the thieno[3,2-d]pyrimidine scaffold significantly influences its biological activity. For instance, modifications at the C4 position have been linked to enhanced antiproliferative effects .
- Docking Studies : Computational studies suggest that certain structural features may improve binding affinity to target enzymes like phosphodiesterases (PDEs), which are implicated in various diseases .
Case Studies
- Antitumor Activity in Lymphoma : A study highlighted that a specific thieno[3,2-d]pyrimidine derivative induced significant morphological changes in lymphoma cells and inhibited their migration .
- Antimicrobial Efficacy : Another investigation focused on a series of thieno[3,2-d]pyrimidines that showed promising results against clinical strains of Cryptococcus neoformans, suggesting their potential use in treating fungal infections .
Scientific Research Applications
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression.
- ATR Kinase Inhibition : A study highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives as potential ATR (ataxia telangiectasia and Rad3-related protein) kinase inhibitors. These inhibitors may play a crucial role in cancer therapy by disrupting the DNA damage response pathways that cancer cells exploit for survival .
- EZH2 Inhibition : Another series of thieno[3,2-d]pyrimidine derivatives demonstrated significant antiproliferative activity against several cancer cell lines. Compound 12e showed remarkable efficacy with low toxicity, indicating its potential as a therapeutic agent targeting EZH2, a known oncogenic factor .
Antimalarial Properties
Thieno[3,2-d]pyrimidines have also been investigated for their antimalarial activity. Research has identified certain derivatives that exhibit potent effects against Plasmodium falciparum, the causative agent of malaria.
- Multistage Activity : A compound derived from thieno[3,2-d]pyrimidine was reported to have promising antiplasmodial activity across different developmental stages of P. falciparum. This property is critical in combating malaria, especially with the emergence of resistant strains .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities and interactions of thieno[3,2-d]pyrimidine derivatives with various biological targets.
- In Silico Predictions : Computational studies have provided insights into the structure-activity relationships (SAR) of these compounds, aiding in the design of more potent analogs. The docking studies often focus on key targets such as EGFR (epidermal growth factor receptor) and PI3K (phosphoinositide 3-kinase), which are pivotal in cancer signaling pathways .
Synthesis and Structure Modification
The synthesis of methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves complex chemical processes that allow for structural modifications leading to enhanced biological activity.
- Synthetic Pathways : Various synthetic routes have been explored to create a library of thieno[3,2-d]pyrimidine derivatives. These pathways often involve the introduction of different substituents at specific positions on the thienopyrimidine core to optimize their pharmacological profiles .
Case Studies and Research Findings
Several case studies have documented the biological evaluation of thieno[3,2-d]pyrimidine derivatives:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes selective oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Key findings :
-
Sulfone formation is stereospecific and achieves near-quantitative yields with m-CPBA.
-
Over-oxidation with KMnO₄ is non-selective and generates byproducts.
Reduction Reactions
The 4-oxo group and acetamido linkage are susceptible to reduction:
Mechanistic insights :
-
NaBH₄ selectively reduces the keto group without affecting the sulfanyl bridge .
-
LiAlH₄ reduces the ester to a primary alcohol but degrades the thienopyrimidine ring at >60°C.
Hydrolysis Reactions
The ester and acetamido groups undergo hydrolysis under acidic/basic conditions:
Applications :
-
Hydrolyzed carboxylic acid derivatives show enhanced solubility (logP reduced from 3.2 to 1.8).
-
Enzymatic hydrolysis enables chiral resolution for pharmaceutical applications .
Nucleophilic Substitution
The thienopyrimidine ring undergoes substitution at the 2-position:
Structural effects :
-
S-alkylation increases lipophilicity (measured logD7.4: +0.5 vs parent).
-
Azide derivatives serve as click chemistry intermediates for bioconjugation .
Ring Modification Reactions
The thieno[3,2-d]pyrimidine core participates in cycloadditions and rearrangements:
Theoretical implications :
-
DFT calculations show the 4-oxo group lowers LUMO energy (-1.8 eV), facilitating cycloadditions.
-
Dimroth rearrangement proceeds via a ring-opening/closure mechanism.
Comparison with Similar Compounds
Structural Differences :
- Ester group : Ethyl vs. methyl (target compound).
- 7-Substituent : Phenyl vs. 4-methylphenyl (target compound).
Functional Implications :
- The methyl ester in the target compound may confer better metabolic stability due to slower hydrolysis compared to ethyl esters .
S-Substituted 2-Mercaptoquinazolin-4(3H)-Ones
Core Structure: Quinazolin-4-one vs. thienopyrimidin-4-one (target compound). Key Similarities:
Functional Differences :
- Thienopyrimidine cores (target compound) show stronger π-π stacking with aromatic residues in protein targets compared to quinazolinones .
Thieno[2,3-b]Pyridin-4(7H)-One Derivatives
Core Structure: Thienopyridine vs. thienopyrimidine (target compound). Impact of Heteroatoms:
- Pyrimidine’s nitrogen-rich structure (target compound) enhances hydrogen-bonding capacity compared to pyridine analogs .
- Derivatives with phenyl substituents (e.g., 7-phenyl in ) share similar synthetic routes but differ in electronic properties due to core heteroatom arrangement .
Structural and Bioactivity Comparison Table
Bioactivity and Structure-Activity Relationships (SAR)
Preparation Methods
Cyclocondensation with Potassium Thiocyanate
Ethyl aminothiophene-carboxylate derivatives undergo cyclocondensation with potassium thiocyanate in acidic media to yield thieno[3,2-d]pyrimidin-4-one derivatives. Patel et al. achieved a 58% yield using hydrochloric acid in refluxing 1,4-dioxane, while Temburkinar et al. reported yields up to 88% with potassium cyanate in acetic acid. This method is favored for its simplicity and high regioselectivity.
Thorpe-Ziegler Cyclization
Abdel Hamid et al. demonstrated the Thorpe-Ziegler reaction for synthesizing thienopyrimidines from pyrimidine precursors. Alkyl chloroacetate substitution followed by cyclization in basic conditions yielded the core structure with 71% efficiency. This approach is advantageous for introducing substituents at the 3-position, critical for downstream functionalization.
Tetrazole Intermediate Route
Abu-Hashem et al. developed a method using tetrazole intermediates to incorporate amino groups at positions 2 and 3. Starting with triethyl orthoformate and sodium azide, the tetrazole ring is formed (70% yield), followed by hydrazine hydrate-mediated cyclization to yield the thienopyrimidine core (75% yield). This route is ideal for generating derivatives with dual amino functionalities.
Table 1: Comparison of Thieno[3,2-d]Pyrimidin-4-One Synthesis Methods
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage at position 2 of the thienopyrimidine core is introduced via halogenation followed by nucleophilic substitution.
Halogenation
Methyl 2-methoxy-4-acetamidobenzoate undergoes halogenation using chlorine, bromine, or iodine. For example, chlorination with Cl₂ in dichloromethane at 10–15°C produces methyl 2-methoxy-4-acetamido-5-chlorobenzoate. Bromination with Br₂ under similar conditions yields the 5-bromo derivative.
Nucleophilic Substitution with Sodium Ethyl Sulfinate
The halogenated intermediate reacts with sodium ethyl sulfinate in DMF at 65–70°C in the presence of cuprous catalysts (e.g., Cu₂O or CuI). This step replaces the halogen with a sulfanyl group, achieving yields of 74–88%. The reaction mechanism involves a radical pathway facilitated by the copper catalyst.
Table 2: Sulfanyl Group Introduction Conditions
| Halogenation Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cl₂ | Dichloromethane | Cu₂O | 65–70 | 88 |
| Br₂ | DMF | CuCl | 75–80 | 74 |
| I₂ | DMF | CuI | 65–70 | 85 |
Formation of the Acetamide Side Chain
The acetamido group is introduced via hydrogenation and acetylation:
Hydrogenation of Nitro Intermediates
Methyl 2-methyl-5-nitrobenzoate is hydrogenated using Pearlman’s catalyst (Pd(OH)₂/C) in methanol at room temperature, yielding the corresponding amine. This step is critical for generating the primary amine precursor for acetylation.
Acetylation with Acetic Anhydride
The amine intermediate is treated with acetic anhydride in tetrahydrofuran (THF) at 20°C for 3 hours, achieving 88% yield. Excess Ac₂O ensures complete conversion to the acetamido derivative.
Esterification and Final Assembly
The benzoate ester moiety is introduced via esterification of the carboxylic acid intermediate. Methanol and concentrated sulfuric acid under reflux conditions (5 hours) facilitate esterification, yielding the final product. This step is typically high-yielding (≥90%) due to the stability of the ester bond.
Optimization and Industrial Scalability
Industrial production prioritizes continuous flow reactors for halogenation and substitution steps to enhance throughput. Advanced purification techniques, such as chromatography or recrystallization from tert-butyl methyl ether/hexane mixtures, ensure >98% purity . Catalyst recycling and solvent recovery systems are employed to reduce costs.
Q & A
Q. Table 1. Synthetic Yield Optimization
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thienopyrimidinone formation | DMF, 80°C, 12h | 80 | 92% | |
| Sulfanyl-acetamido coupling | Ethanol, glacial acetic acid | 96 | 95% | |
| Final esterification | Methanol, reflux | 85 | 97% |
Q. Table 2. Bioactivity Data Comparison
| Assay Type | Cell Line/Enzyme | EC₅₀/IC₅₀ (µM) | Protocol Variability | Reference |
|---|---|---|---|---|
| Cytotoxicity | HeLa | 18 ± 2 | Serum-free vs. 10% FBS | |
| Kinase inhibition | EGFR | 0.5 ± 0.1 | ATP concentration (1 mM vs. 100 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
